molecular formula C8H9FN2 B12967169 2-Fluoro-3-methylbenzimidamide

2-Fluoro-3-methylbenzimidamide

Cat. No.: B12967169
M. Wt: 152.17 g/mol
InChI Key: LWMUQLCNWMMGCX-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzimidamide is an organic compound with the molecular formula C8H9FN2 It is a derivative of benzimidamide, where a fluorine atom is substituted at the second position and a methyl group at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methylbenzimidamide typically involves the reaction of 2-fluoro-3-methylbenzonitrile with ammonia or an amine under specific conditions. One common method is the reduction of the nitrile group to an imine, followed by hydrolysis to yield the desired benzimidamide. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by the conversion of the resulting intermediates to the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylbenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce amines.

Scientific Research Applications

2-Fluoro-3-methylbenzimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-3-methylbenzimidamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can influence enzyme activity, protein binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methylbenzonitrile: A precursor in the synthesis of 2-Fluoro-3-methylbenzimidamide.

    3-Fluoro-4-methylbenzimidamide: A structural isomer with different substitution patterns.

    2-Fluoro-3-methylbenzoic acid: Another related compound with a carboxylic acid group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methyl group on the benzene ring influences its reactivity and interactions with other molecules, making it valuable for various applications.

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

2-fluoro-3-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9FN2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H3,10,11)

InChI Key

LWMUQLCNWMMGCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=N)N)F

Origin of Product

United States

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